Home > Products > Building Blocks P7314 > 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil - 106206-96-6

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

Catalog Number: EVT-1168800
CAS Number: 106206-96-6
Molecular Formula: C8H9FN2O5
Molecular Weight: 232.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from 5-fluorouracil, a well-established chemotherapeutic agent used primarily in the treatment of various cancers, including colorectal and breast cancer. The addition of an ethoxycarbonyl group enhances its pharmacological profile, potentially improving its efficacy and reducing toxicity compared to its parent compound. The chemical structure can be represented by the molecular formula C8H8FN2O4C_8H_8FN_2O_4 and has a molecular weight of approximately 231.16 g/mol .

Synthesis Analysis

The synthesis of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil typically involves several key steps:

  1. Starting Materials: The synthesis begins with 5-fluorouracil as the core structure. An ethoxycarbonyl group is introduced through a nucleophilic substitution reaction.
  2. Reagents and Conditions: Common reagents include ethyl chloroformate or ethyl carbonate in the presence of a base such as triethylamine. The reaction is often carried out under controlled temperatures (typically room temperature to slightly elevated) to facilitate the formation of the desired ester linkage without excessive side reactions.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products.
  4. Yield and Characterization: The yield of this synthesis can vary but typically ranges from moderate to high, depending on the reaction conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
Molecular Structure Analysis

The molecular structure of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil features a pyrimidine ring with a fluorine atom at the 5-position and an ethoxycarbonyl group at the 1-position.

  • Key Features:
    • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
    • Fluorine Substitution: The presence of fluorine enhances its antitumor activity by mimicking uracil in nucleic acid metabolism.
    • Ethoxycarbonyl Group: This functional group increases lipophilicity, potentially improving cellular uptake.

Structural Data

  • Molecular Formula: C8H8FN2O4C_8H_8FN_2O_4
  • Molecular Weight: 231.16 g/mol
  • Exact Mass: 231.042 g/mol
  • Polar Surface Area: Approximately 104.48 Ų .
Chemical Reactions Analysis

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil participates in various chemical reactions typical for pyrimidine derivatives:

  • Hydrolysis: In aqueous environments, it can undergo hydrolysis to release 5-fluorouracil and ethanol, which could impact its therapeutic effectiveness.
  • Nucleophilic Substitution: The ethoxycarbonyl group can be replaced by other nucleophiles under suitable conditions, allowing for further modifications to enhance pharmacological properties.
  • Reactivity with Biological Targets: As an antimetabolite, it competes with uracil for incorporation into RNA and DNA, disrupting normal cellular processes .
Mechanism of Action

The mechanism of action for 1-(ethoxycarbonyloxymethyl)-5-fluorouracil is primarily through its interference with DNA synthesis:

  1. Inhibition of Thymidylate Synthase: The compound inhibits thymidylate synthase, an enzyme critical for converting deoxyuridine monophosphate to thymidine monophosphate, thereby reducing the availability of thymidine for DNA synthesis.
  2. Incorporation into RNA/DNA: Once inside cells, it can be incorporated into RNA or DNA strands in place of uracil or thymidine, leading to faulty nucleic acid synthesis and ultimately triggering apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under dry conditions but may degrade in aqueous solutions over time.
  • pH Sensitivity: Exhibits stability across a range of pH levels but may hydrolyze under strongly acidic or basic conditions .
Applications

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil has significant potential applications in oncology:

  • Chemotherapy Regimens: Used as part of combination therapies for various cancers due to its ability to inhibit tumor growth effectively.
  • Research Applications: Investigated for its mechanisms in cancer biology, particularly regarding resistance mechanisms in tumors that may arise due to prolonged exposure to conventional therapies.
  • Drug Development: Ongoing research focuses on modifying its structure further to enhance efficacy, reduce side effects, and overcome resistance mechanisms observed with traditional fluorouracil treatments .
Introduction to 5-Fluorouracil (5-FU) and Prodrug Development

Historical Context of 5-Fluorouracil in Oncology

5-Fluorouracil (5-Fluorouracil), synthesized in 1957 by Charles Heidelberger and colleagues, marked a paradigm shift in cancer chemotherapy by introducing the first fluorinated pyrimidine antimetabolite [1] [7]. Its development stemmed from the observation that tumor cells preferentially utilize uracil for nucleic acid synthesis. By replacing hydrogen with fluorine at the C-5 position of uracil, 5-Fluorouracil was designed to disrupt DNA and RNA synthesis in rapidly dividing cancer cells [7] [10]. Over six decades, 5-Fluorouracil evolved from a standalone agent into the cornerstone of regimens for gastrointestinal, breast, and head/neck cancers. Its FDA approval in 1962 catalyzed the era of antimetabolite chemotherapy, with response rates of 10–30% in advanced colorectal cancer establishing a benchmark for future fluoropyrimidines [3] [8].

Limitations of 5-Fluorouracil: Bioavailability and Toxicity Challenges

Despite its clinical utility, 5-Fluorouracil faces significant pharmacokinetic and toxicity limitations:

  • Variable Bioavailability: Oral administration results in erratic absorption (28–100%) due to extensive and variable first-pass metabolism by dihydropyrimidine dehydrogenase (Dihydropyrimidine Dehydrogenase) in the liver and gastrointestinal tract [2] [9]. This precludes reliable dosing via non-intravenous routes [10].
  • Catabolic Instability: Approximately 80–85% of administered 5-Fluorouracil undergoes rapid catabolism to inactive metabolites like α-fluoro-β-alanine (α-Fluoro-β-Alanine) within minutes (half-life: 8–20 minutes) [9] [10]. Dihydropyrimidine Dehydrogenase deficiency, occurring in 3–5% of patients, exacerbates toxicity risks [9].
  • Toxicity-Response Imbalance: Myelosuppression dominates bolus regimens, while prolonged infusions increase risks of hand-foot syndrome, mucositis, and diarrhea due to sustained tissue exposure [3] [8]. This narrow therapeutic index necessitates hospitalization for infusion management [8].

Table 1: Pharmacokinetic Limitations of Intravenous 5-Fluorouracil

ParameterBolus AdministrationContinuous Infusion
Half-life8–20 minutes8–20 minutes
Dihydropyrimidine Dehydrogenase Metabolism>80% catabolized>80% catabolized
Dose-Limiting ToxicityMyelosuppressionHand-foot syndrome, Mucositis
BioavailabilityNot applicable (intravenous)Not applicable (intravenous)

Rationale for Prodrug Design: Enhancing Therapeutic Efficacy

Prodrug strategies address 5-Fluorouracil’s limitations through biochemical modulation:

  • Targeted Activation: Prodrugs exploit tumor-specific enzymes (e.g., thymidine phosphorylase, carboxylesterase) to selectively release 5-Fluorouracil within malignancies, minimizing systemic exposure [3] [6] [9].
  • Bioavailability Optimization: Masking 5-Fluorouracil’s polar structure with lipophilic promotieties improves intestinal absorption and bypasses first-pass metabolism [5] [9].
  • Catabolic Protection: Structural modifications shield 5-Fluorouracil from Dihydropyrimidine Dehydrogenase degradation, prolonging half-life and enabling oral dosing [3] [9].
  • Toxicity Decoupling: Components like potassium oxonate (in S-1) inhibit 5-Fluorouracil activation in gastrointestinal mucosa, reducing diarrhea [1] [9].

Table 2: Evolution of 5-Fluorouracil Prodrug Generations

GenerationExamplesDesign PrincipleKey Advance
FirstTegafurLipophilic maskingOral bioavailability
SecondUFT (Tegafur/Uracil)Dihydropyrimidine Dehydrogenase inhibitionReduced catabolism
ThirdS-1 (Tegafur + 5-Chloro-2,4-Dihydroxypyridine + Potassium Oxonate)Dual modulation (Dihydropyrimidine Dehydrogenase inhibition + GI protection)Toxicity separation from efficacy
ThirdCapecitabineEnzymatic tumor targetingTumor-selective activation

Role of 1-(Ethoxycarbonyloxymethyl)-5-Fluorouracil in Prodrug Evolution

1-(Ethoxycarbonyloxymethyl)-5-Fluorouracil (also termed Ethoxycarbonyloxymethyl-5-Fluorouracil) represents a critical intermediate metabolite in third-generation prodrugs like capecitabine. Its design embodies two key innovations:

  • Stepwise Activation: As a metabolite in capecitabine’s enzymatic cascade, it bridges the conversion of 5ʹ-Deoxy-5-Fluorocytidine to 5ʹ-Deoxy-5-Fluorouridine via carboxylesterase hydrolysis [6] [9]. This positions it as a "stepping stone" for controlled 5-Fluorouracil release.
  • Chemical Functionality: The ethoxycarbonyloxymethyl moiety enhances lipophilicity versus earlier prodrugs. This group facilitates passive diffusion across intestinal membranes while resisting premature degradation by Dihydropyrimidine Dehydrogenase [9].
  • Tumor-Selective Conversion: Unlike Tegafur, Ethoxycarbonyloxymethyl-5-Fluorouracil relies on thymidine phosphorylase—overexpressed in tumors—for final activation to 5-Fluorouracil. This exploits the "pathotropic" principle to concentrate cytotoxicity in malignancies [3] [9].

Figure: Metabolic Activation Pathway of CapecitabineCapecitabine → (Carboxylesterase in Liver) → 5ʹ-Deoxy-5-Fluorocytidine → (Cytidine Deaminase) → 1-(Ethoxycarbonyloxymethyl)-5-Fluorouracil → (Carboxylesterase) → 5ʹ-Deoxy-5-Fluorouridine → (Thymidine Phosphorylase in Tumors) → 5-Fluorouracil

Ethoxycarbonyloxymethyl-5-Fluorouracil exemplifies the transition from bioavailability-focused prodrugs (e.g., Tegafur) to intelligently engineered molecules that spatially and temporally control 5-Fluorouracil release [6] [9]. This molecular evolution underpins modern oral fluoropyrimidines with improved efficacy-toxicity profiles.

Properties

CAS Number

106206-96-6

Product Name

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

IUPAC Name

ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate

Molecular Formula

C8H9FN2O5

Molecular Weight

232.17 g/mol

InChI

InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13)

InChI Key

IUNSALZTBBAMKG-UHFFFAOYSA-N

SMILES

CCOC(=O)OCN1C=C(C(=O)NC1=O)F

Synonyms

1-(ethoxycarbonyloxymethyl)-5-fluorouracil
ECMF

Canonical SMILES

CCOC(=O)OCN1C=C(C(=O)NC1=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.